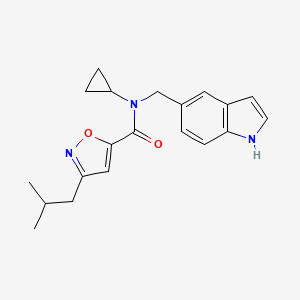
N-(1-cyclohexen-1-ylmethyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclohexen-1-ylmethyl)-4-methoxybenzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential as a pharmacological agent. This compound is commonly referred to as 'NCM' and has been studied extensively for its potential use in treating various medical conditions.
Wirkmechanismus
The mechanism of action of NCM is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and physiological effects:
NCM has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. Additionally, NCM has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using NCM in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using NCM is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in treating specific medical conditions.
Zukünftige Richtungen
There are several future directions for research on NCM. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of NCM and to identify potential side effects or limitations of its use in medical treatments.
Conclusion:
In conclusion, N-(1-cyclohexen-1-ylmethyl)-4-methoxybenzamide is a promising compound that has shown potential as a pharmacological agent for the treatment of various medical conditions. Its synthesis method is well-established, and it has been extensively studied for its scientific research application. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand the potential of NCM as a medical treatment and to identify its limitations and potential side effects.
Synthesemethoden
The synthesis of NCM involves the reaction of 4-methoxybenzoyl chloride with cyclohexenemethanol in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the final compound. This method has been widely used in the synthesis of NCM and has been shown to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
NCM has been extensively studied for its potential use in treating various medical conditions such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new pain medications. Additionally, NCM has been shown to have anti-cancer properties, making it a potential treatment option for various types of cancer.
Eigenschaften
IUPAC Name |
N-(cyclohexen-1-ylmethyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-9-7-13(8-10-14)15(17)16-11-12-5-3-2-4-6-12/h5,7-10H,2-4,6,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBYJBMOARPVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5608795.png)
![3-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5608801.png)

![N-(4-{[(2,5-dimethyl-3-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5608818.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5608821.png)

![5-methyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5608840.png)
![2-[2-(dimethylamino)ethyl]-8-[(pyridin-2-ylthio)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5608854.png)



![2-[(2-ethyl-6-methylpyridin-3-yl)oxy]-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5608883.png)
![2-(2-furyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5608885.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5608898.png)